molecular formula C12H19N3O2 B8004930 tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate CAS No. 1421311-98-9

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B8004930
CAS No.: 1421311-98-9
M. Wt: 237.30 g/mol
InChI Key: IUIBGUOQHXLBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Uniqueness

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is unique due to its specific tert-butyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and selectivity for certain targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-10(15)8-13-14(9)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBGUOQHXLBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114575
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421311-98-9
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421311-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.